Ethyl 4-{2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate
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Overview
Description
Ethyl 4-{2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate is a complex organic compound featuring a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide medium.
Coupling with phenoxyacetic acid: The oxadiazole derivative is then coupled with phenoxyacetic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the phenoxyacetamido intermediate.
Esterification: Finally, the intermediate is esterified with ethyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a catalyst like palladium on carbon.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Amides and other esters.
Scientific Research Applications
Ethyl 4-{2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent due to the presence of the 1,2,4-oxadiazole ring, which is known for its antibacterial and antiviral properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 4-{2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antibacterial and antiviral properties.
Phenoxyacetic Acid Derivatives: These compounds are known for their herbicidal and plant growth-regulating properties.
Uniqueness
Ethyl 4-{2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate is unique due to its combination of the 1,2,4-oxadiazole ring and phenoxyacetic acid moiety, which imparts a distinct set of chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-2-31-25(30)18-12-14-19(15-13-18)26-22(29)16-32-21-11-7-6-10-20(21)24-27-23(28-33-24)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYBKBMKJAVSJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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